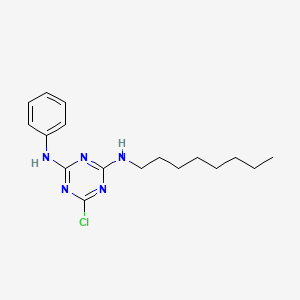![molecular formula C11H12N4OS B11540149 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11540149.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide: imidazole-2-thione-N-(pyridin-2-yl)acetamide , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction of 1-methylimidazole-2-thiol with 2-chloroacetamide . The reaction proceeds as follows:
- The reaction typically occurs in an organic solvent, such as THF (tetrahydrofuran), under controlled conditions.
1-methylimidazole-2-thiol: reacts with to form the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above provides a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It is susceptible to nucleophilic substitution reactions.
Reduction: Reduction reactions may also occur.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution could lead to various derivatives.
Scientific Research Applications
Chemistry::
Building Block: Imidazole derivatives serve as building blocks for drug discovery and materials science.
Catalysis: Imidazole-containing ligands are used in catalytic processes.
Histidine Biosynthesis: Imidazole is a key component of histidine biosynthesis.
Antimicrobial Properties: Some imidazole derivatives exhibit antibacterial, antifungal, and antiviral activities.
Pharmaceuticals: Imidazole-based drugs include antihistaminics, antifungals, and antiulcer agents.
Coordination Chemistry: Imidazole ligands coordinate with metal ions in coordination complexes.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance, in antimicrobial drugs, it may inhibit essential enzymes or disrupt cellular processes.
Comparison with Similar Compounds
While there are several imidazole derivatives, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include clemizole , metronidazole , and thiabendazole .
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C11H12N4OS/c1-15-7-6-13-11(15)17-8-10(16)14-9-4-2-3-5-12-9/h2-7H,8H2,1H3,(H,12,14,16) |
InChI Key |
GLMPEODCQNNMCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540087.png)
![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)
![ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11540115.png)
![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11540120.png)
![2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B11540121.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11540128.png)
![N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11540142.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540155.png)
![ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate](/img/structure/B11540160.png)

![1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B11540175.png)
![N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11540181.png)
